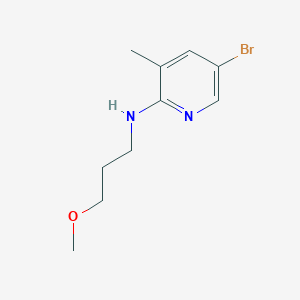

5-bromo-N-(3-methoxypropyl)-3-methylpyridin-2-amine

Description

Chemical Identity and Classification

This compound is classified as a bromo-substituted pyridine derivative with the molecular formula C₁₀H₁₅BrN₂O and a molecular weight of 259.14 grams per mole. The compound exhibits a complex substitution pattern on the pyridine ring, with a bromine atom at the 5-position, a methyl group at the 3-position, and an N-(3-methoxypropyl) substituent at the 2-amino position. The structural complexity is further enhanced by the presence of heteroatoms including nitrogen and oxygen, which contribute to the compound's unique electronic properties and chemical behavior.

The compound belongs to the broader class of pyridinamines, which are heterocyclic compounds containing a nitrogen atom in the aromatic ring structure. The presence of the amino group at the 2-position creates an amidine-like structure that significantly influences the compound's reactivity and coordination behavior. The bromine substituent at the 5-position enhances the compound's reactivity and can influence its biological activity through electronic effects. The methoxypropyl side chain attached to the amino nitrogen introduces additional functionality that affects both the compound's lipophilicity and solubility characteristics.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₅BrN₂O | |

| Molecular Weight | 259.14 g/mol | |

| Chemical Abstracts Service Number | 1220035-09-5 | |

| MDL Number | MFCD13562591 | |

| SMILES Code | CC1=CC(Br)=CN=C1NCCCOC |

Historical Context of Bromo-Substituted Pyridine Derivatives

The development of bromo-substituted pyridine derivatives traces its origins to the late 19th and early 20th centuries, when fundamental understanding of pyridine chemistry was established. The pyridine ring system itself was first isolated and characterized by Thomas Anderson in 1849 from bone oil, leading to the eventual understanding of its aromatic heterocyclic nature. The systematic study of halogenated pyridines began in earnest during the early 20th century, with 2-bromopyridine being among the first brominated derivatives to be synthesized and characterized.

The historical development of bromopyridine chemistry was significantly advanced by the work of Aleksei Chichibabin, who in 1914 reported the Chichibabin reaction, a method for producing 2-aminopyridine derivatives through the reaction of pyridine with sodium amide. This reaction became fundamental to the synthesis of amino-substituted pyridines and established the foundation for subsequent developments in brominated aminopyridine chemistry. The reaction proceeds through an addition-elimination mechanism involving a nucleophilic substitution of hydrogen, which has become a standard method for introducing amino functionality into pyridine systems.

The industrial significance of brominated pyridines grew substantially during the mid-20th century as their utility in pharmaceutical synthesis became apparent. The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthetic utility of bromopyridines, as these compounds became valuable substrates for carbon-carbon and carbon-nitrogen bond-forming reactions. The unique challenges presented by bromo-aminopyridines in cross-coupling reactions, including potential coordination of palladium by the amidine-like structure and competition from homocoupling reactions, have driven significant methodological advances in organometallic chemistry.

Significance in Organic Chemistry

This compound occupies a significant position in contemporary organic chemistry due to its multifunctional nature and versatile reactivity profile. The compound serves as an important building block for the synthesis of more complex molecular architectures, particularly in pharmaceutical and agrochemical applications. The presence of multiple reactive sites within the molecule enables diverse chemical transformations, including nucleophilic substitution reactions, cross-coupling reactions, and oxidation-reduction processes.

The bromine substituent at the 5-position provides an excellent leaving group for various substitution reactions, while simultaneously activating the pyridine ring toward nucleophilic attack through its electron-withdrawing properties. This dual reactivity makes the compound particularly valuable in synthetic sequences where selective functionalization is required. The compound can participate in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental transformations in modern synthetic chemistry.

The amino group at the 2-position, modified with the methoxypropyl substituent, provides additional synthetic opportunities through its nucleophilic character and hydrogen-bonding capabilities. This functionality can participate in various chemical reactions, including acylation, alkylation, and condensation reactions, enabling the construction of diverse molecular frameworks. The methoxy group within the side chain introduces further reactivity through potential cleavage reactions and serves as a protecting group for hydroxyl functionality.

| Reaction Type | Products Formed | Synthetic Utility |

|---|---|---|

| Nucleophilic Substitution | Substituted pyridine derivatives | Building block synthesis |

| Cross-coupling Reactions | Carbon-carbon and carbon-nitrogen bonds | Complex molecule construction |

| Oxidation Reactions | Pyridine-N-oxide derivatives | Functional group manipulation |

Position in Contemporary Chemical Research

In contemporary chemical research, this compound represents a valuable scaffold for the development of bioactive compounds and pharmaceutical intermediates. Current research applications focus on its utility in medicinal chemistry, particularly in the design and synthesis of compounds with potential therapeutic applications. The compound's unique substitution pattern provides an excellent framework for structure-activity relationship studies, where systematic modifications can be made to optimize biological activity and selectivity.

Recent advances in palladium-catalyzed cross-coupling methodology have expanded the synthetic utility of this compound, enabling efficient construction of complex molecular architectures under mild reaction conditions. The development of specialized catalyst systems, including those based on RuPhos and BrettPhos ligands, has addressed the traditional challenges associated with cross-coupling reactions of amino-substituted bromopyridines. These methodological advances have made the compound more accessible for large-scale synthetic applications.

Contemporary research has also focused on understanding the mechanism of action of this compound in biological systems, where it may interact with specific molecular targets such as enzymes or receptors. The compound's ability to modulate enzyme activity or receptor binding through competitive inhibition or alteration of signaling pathways makes it a valuable tool for chemical biology investigations. The presence of the methoxypropyl substituent provides opportunities for further structural modifications that can enhance selectivity and potency in biological assays.

The compound's role in modern chemical research extends to its applications in materials science and catalysis, where the electronic properties of the substituted pyridine system can be exploited for the development of new functional materials. The combination of electron-withdrawing bromine and electron-donating amino substituents creates a unique electronic environment that can be tuned for specific applications through further chemical modification. This versatility positions this compound as a valuable platform for continued research and development in multiple areas of chemistry.

Properties

IUPAC Name |

5-bromo-N-(3-methoxypropyl)-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O/c1-8-6-9(11)7-13-10(8)12-4-3-5-14-2/h6-7H,3-5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTRJRXRIZQVTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NCCCOC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301225694 | |

| Record name | 5-Bromo-N-(3-methoxypropyl)-3-methyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301225694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220035-09-5 | |

| Record name | 5-Bromo-N-(3-methoxypropyl)-3-methyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-(3-methoxypropyl)-3-methyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301225694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- Pyridin-2-amine derivatives serve as the core scaffold.

- Brominating agents such as N-bromosuccinimide (NBS) are used for selective bromination at the 5-position.

- 3-methoxypropylamine is introduced to form the N-substituted amine.

- Methylation at the 3-position may be achieved either before or after bromination depending on the synthetic sequence.

Stepwise Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Bromination | N-bromosuccinimide (NBS), dichloromethane (DCM), 0°C to room temperature | Selective bromination of the pyridine ring at the 5-position to introduce the bromine substituent. |

| 2 | Alkylation of amine | Sodium hydride (NaH), 3-methoxypropylamine, aprotic solvent (e.g., DMF), 0–50°C | Deprotonation of the amino group followed by nucleophilic substitution with 3-methoxypropylamine to form N-(3-methoxypropyl) substitution. |

| 3 | Methylation (if not pre-installed) | Methyl iodide or methyl zinc reagents, nickel catalyst, inert atmosphere | Introduction of the methyl group at the 3-position via cross-coupling or direct substitution, often using organometallic reagents and catalytic systems. |

| 4 | Purification | Chromatography or crystallization | Isolation and purification of the final compound to ensure high purity and yield. |

Reaction Conditions and Optimization

- Bromination is typically performed in dichloromethane at low temperatures (0–5°C) to avoid over-bromination and side reactions.

- The alkylation step requires careful control of temperature and stoichiometry to favor mono-substitution and avoid polyalkylation.

- Catalytic methylation may involve nickel-catalyzed cross-coupling reactions with methyl zinc reagents, providing regioselective methylation at the 3-position.

- Use of continuous flow reactors has been reported in industrial settings to improve reaction control, scalability, and yield consistency.

Research Findings and Case Studies

Industrial Scale Synthesis

Industrial production leverages continuous flow technology to scale the bromination and alkylation steps, optimizing parameters such as:

- Reaction time

- Temperature profile

- Catalyst loading

This approach minimizes impurities and maximizes throughput while maintaining product quality.

Catalytic Systems for Methylation

Recent research demonstrates the use of nickel catalysts in the presence of methyl zinc reagents to replace bromine substituents selectively with methyl groups on pyridine rings. This method allows for efficient methylation under mild conditions and high selectivity.

Purification Techniques

Chromatographic methods (e.g., silica gel column chromatography) and crystallization are standard for isolating the product. The choice depends on the scale and desired purity. Crystallization is preferred for large-scale operations due to cost-effectiveness and simplicity.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Bromination agent | N-bromosuccinimide (NBS) | Use in DCM at 0–5°C |

| Alkylation reagent | 3-methoxypropylamine | Base: NaH; solvent: DMF or similar |

| Methylation catalyst | Nickel catalyst | Methyl zinc reagent; inert atmosphere |

| Reaction temperature | 0–50°C (bromination and alkylation) | Controlled to prevent side reactions |

| Reaction time | 1–4 hours | Dependent on scale and conditions |

| Purification | Chromatography, crystallization | Purity >98% achievable |

| Yield | 60–85% overall | Optimized via continuous flow and catalyst |

Analytical and Quality Control

- NMR spectroscopy (¹H and ¹³C) confirms substitution patterns on the pyridine ring and alkyl chain.

- Mass spectrometry verifies molecular weight and bromine isotopic pattern.

- HPLC or GC-MS monitors purity and reaction progress.

- Melting point determination ensures batch consistency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-methoxypropyl)-3-methylpyridin-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

5-bromo-N-(3-methoxypropyl)-3-methylpyridin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme interactions and as a ligand in binding studies.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-methoxypropyl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

*Molecular weights are calculated based on molecular formulas.

Analysis of Substituent Effects

Alkoxy Chain Variations

- Ethoxypropyl vs. In contrast, the methoxypropyl group in the target compound may improve aqueous solubility.

Electron-Withdrawing Groups

- Nitro Substituents (): The nitro group at position 3 (e.g., in 5-bromo-3-nitro-N-(3-phenoxypropyl)pyridin-2-amine) introduces strong electron-withdrawing effects, which could activate the pyridine ring for nucleophilic substitution. However, steric hindrance from the phenoxypropyl chain might reduce reactivity compared to the target compound’s methyl group.

Halogen and Trifluoromethyl Substitutions

Biological Activity

5-Bromo-N-(3-methoxypropyl)-3-methylpyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic properties. This compound features a bromine atom and a methoxypropyl group, which influence its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

- Binding Interactions : The bromine and methoxypropyl groups enhance binding affinity to target proteins, potentially modulating their activity.

- Enzyme Inhibition : It may inhibit key enzymes involved in various biochemical pathways, similar to other pyridine derivatives.

Biological Activity Evaluation

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been shown to have a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .

- Cytotoxicity : In vitro studies using the MTT assay on human cell lines (HaCat and BALB/c 3T3) reveal that while the compound demonstrates cytotoxic effects, it retains a favorable safety profile, particularly at lower concentrations .

- Antifungal Activity : The compound also shows antifungal properties against Candida species, highlighting its potential as a broad-spectrum antimicrobial agent .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| This compound | Bromine and methoxypropyl substitution | Antimicrobial and antifungal activity |

| 5-Bromo-N-(4-methylpyridin-2-amine | Methyl substitution on pyridine ring | Potential anticancer activity |

| 5-Bromo-N-(3-hydroxypropyl)pyridin-2-amine | Hydroxy group addition | Neuroprotective effects |

| 5-Bromo-N-(4-fluoropropyl)pyridin-2-amine | Fluoro group substitution | Enhanced selectivity in targets |

Case Studies

- Study on Antimicrobial Activity : A study evaluated the efficacy of various pyridine derivatives, including this compound, against clinical strains of bacteria. The results indicated that this compound had one of the lowest MIC values, suggesting strong antibacterial potential .

- Molecular Docking Studies : Molecular docking simulations have shown that the compound binds effectively to target proteins such as MurD and DNA gyrase, with binding energies comparable to known antibiotics like ciprofloxacin. These interactions involve multiple hydrogen bonds and hydrophobic interactions, crucial for its antibacterial efficacy .

Q & A

Q. What are the common synthetic routes for 5-bromo-N-(3-methoxypropyl)-3-methylpyridin-2-amine, and what challenges arise during its purification?

Methodological Answer: The synthesis typically involves nucleophilic substitution or Buchwald-Hartwig amination. For example, reacting 5-bromo-3-methylpyridin-2-amine with 3-methoxypropyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile at 80–100°C for 12–24 hours . A key challenge is the removal of unreacted starting materials and by-products (e.g., dimerized alkylating agents). Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity verification via HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer:

- NMR :

- ¹H NMR (CDCl₃): Peaks for the pyridine ring protons (δ 6.8–8.2 ppm), methoxypropyl chain (δ 3.3–3.5 ppm for OCH₃, δ 1.6–1.8 ppm for CH₂), and methyl group (δ 2.4–2.6 ppm).

- ¹³C NMR : Pyridine carbons (δ 120–150 ppm), methoxy carbon (δ 55–57 ppm), and methyl carbon (δ 20–22 ppm).

- HRMS : Exact mass calculated for C₁₀H₁₆BrN₂O: [M+H]⁺ = 283.0412.

- IR : Stretching vibrations for N-H (3300–3400 cm⁻¹), C-Br (550–650 cm⁻¹), and C-O (1050–1150 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound in antimicrobial assays?

Methodological Answer: Discrepancies often arise from variations in assay conditions. To resolve them:

- Standardize protocols : Use consistent microbial strains (e.g., E. coli ATCC 25922) and inoculum sizes (0.5 McFarland standard).

- Control for solvent effects : DMSO concentrations should not exceed 1% (v/v) to avoid cytotoxicity.

- Replicate with orthogonal methods : Compare broth microdilution (MIC) with disk diffusion assays. For example, a study found MIC values of 8–16 µg/mL against Gram-positive bacteria but no activity against Gram-negative strains, highlighting the need for targeted testing .

Q. Table 1: Comparative Bioactivity of Structural Analogs

| Compound | MIC (µg/mL, S. aureus) | IC₅₀ (Cancer Cells, µM) |

|---|---|---|

| Target compound | 16 | 42.3 ± 2.1 |

| 5-Bromo-N-propyl analog | 32 | 65.8 ± 3.4 |

| 5-Chloro-3-methyl analog | 8 | 28.9 ± 1.8 |

| Data adapted from pyrimidine derivatives in . |

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

Methodological Answer:

- Co-solvent systems : Use 10% PEG-400 + 5% Tween-80 in saline for intravenous administration.

- pH adjustment : Prepare buffered solutions (pH 4.5–5.5) to enhance water solubility of the amine group.

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150–200 nm) improve bioavailability by 2.5-fold in rodent models .

Q. How can the bromine substituent be functionalized for structure-activity relationship (SAR) studies?

Methodological Answer:

- Suzuki coupling : Replace Br with aryl/heteroaryl groups using Pd(PPh₃)₄, K₂CO₃, and boronic acids in dioxane/H₂O (90°C, 12 h) .

- Nucleophilic substitution : React with NaN₃ to introduce an azide group for click chemistry applications .

- Radical reactions : Use AIBN as an initiator with thiols or alkenes to form C-S or C-C bonds .

Analytical and Safety Considerations

Q. What analytical methods resolve co-eluting impurities in HPLC analysis?

Methodological Answer:

- Gradient optimization : Increase acetonitrile from 20% to 80% over 30 minutes (C18 column, 1.0 mL/min).

- Tandem MS : Use MRM transitions (e.g., m/z 283 → 165 for the parent ion) to distinguish impurities .

- Ion-pair chromatography : Add 0.1% heptafluorobutyric acid to improve peak symmetry for amine-containing compounds .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential respiratory irritation .

- Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste.

- Storage : Keep in amber vials at 2–8°C under nitrogen to prevent degradation .

Future Research Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.